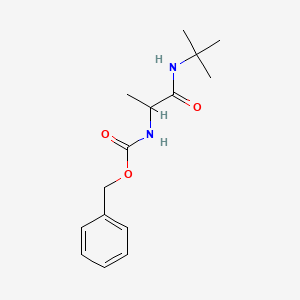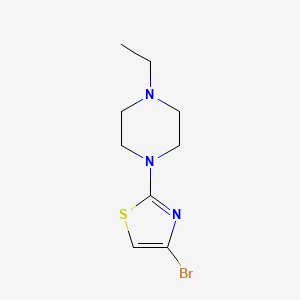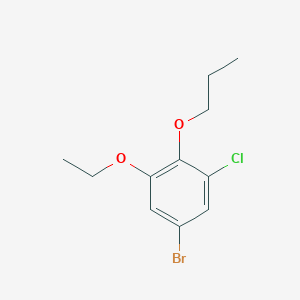
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Übersicht
Beschreibung
“3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” is a chemical compound with the CAS Number: 1384429-54-2. It has a molecular weight of 190.29 . The compound is typically stored at room temperature and is in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2/c1-3-11-9-14(2)12-7-5-4-6-10(12)8-13-11/h4-7,11,13H,3,8-9H2,1-2H3 . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . The IR spectrum and 1H NMR spectrum are available , which can provide more detailed information about the compound’s structure and functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study demonstrates the successful synthesis of 1,4-benzodiazepine derivatives, including 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, through aluminium chloride mediated intramolecular cyclizations. These compounds, including novel 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines, and -1,4-benzodiazepines, were obtained in good yields, showcasing the versatility and efficiency of the synthetic approach used (Katritzky, Xu, & He, 2002).
Pharmacological Applications
- New derivatives of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one exhibited anxiolytic and antidepressive activities in animal models, indicating their potential as psychotherapeutic agents. The structure-activity relationship (SAR) of these compounds highlights the role of molecular modifications in enhancing their pharmacological properties (Nawrocka et al., 1996).
Spectroscopic and Mass Spectral Analysis
- A study focused on the characterization of methyl- and phenyl-substituted dihydro- and tetrahydro-1,5-benzodiazepines, including 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, using vibrational and electronic spectra along with mass spectral fragmentation paths. This research provides insights into the structural and chemical properties of these compounds (Hunter & Webb, 1972).
Catalytic and Synthetic Utility
- The utility of metal-organic frameworks (MOFs) as catalysts for the synthesis of 1,5-benzodiazepines from 1,2-phenylenediamine and ketones demonstrates the potential of MOFs in facilitating the production of benzodiazepine derivatives. This method offers an efficient and environmentally friendly approach to synthesizing these compounds (Timofeeva et al., 2017).
Stereochemistry and Molecular Structure
- Investigations into the stereochemistry of 1,5-benzodiazepine derivatives, including 3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, using nuclear magnetic resonance (NMR) techniques have provided detailed insights into their molecular conformation. This research contributes to a deeper understanding of the structural aspects influencing the biological activity of these compounds (Aversa et al., 1980).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Benzodiazepines typically target the gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
Generally, benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to affect the gabaergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
Benzodiazepines, in general, are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Benzodiazepines typically increase the frequency of the chloride channel opening events on the gaba_a receptor, leading to an increase in inhibitory effects of gaba .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of benzodiazepines .
Eigenschaften
IUPAC Name |
3-ethyl-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-11-9-14(2)12-7-5-4-6-10(12)8-13-11/h4-7,11,13H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVFFHXGAPVFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C2=CC=CC=C2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)

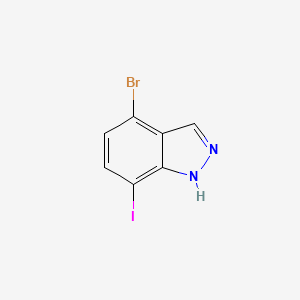

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)
![3-Bromo-7H-furo[3,4-b]pyridin-5-one](/img/structure/B1377935.png)
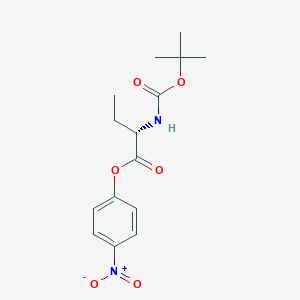
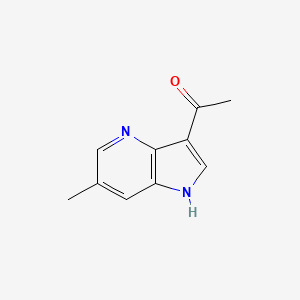
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)
